
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the development and functioning of B-cells. Tirabrutinib has shown potential in the treatment of various B-cell malignancies and autoimmune diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tirabrutinib involves multiple steps, starting with the preparation of the pyrrolidin-3-yl core. The key steps include:
Formation of the pyrrolidin-3-yl core: This is typically achieved through cyclization reactions involving amino acids or their derivatives.
Introduction of the but-2-ynoyl group: This involves the reaction of the pyrrolidin-3-yl core with but-2-ynoic acid under suitable conditions, such as using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling with the purine core: The final step involves the coupling of the modified pyrrolidin-3-yl core with the purine derivative, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of Tirabrutinib involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and other advanced manufacturing techniques may also be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Tirabrutinib undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions are employed to reduce specific functional groups, such as nitro groups to amines.
Substitution: Nucleophilic substitution reactions are used to introduce different substituents on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas with a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles like amines, alcohols, or thiols, and may require catalysts such as palladium or nickel.
Major Products Formed: The major products formed from these reactions include various derivatives of Tirabrutinib with different functional groups, which can be further modified or used in subsequent reactions.
Wissenschaftliche Forschungsanwendungen
Tirabrutinib has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a tool in studying BTK inhibition mechanisms.
Biology: Tirabrutinib is used in biological research to understand the role of BTK in B-cell development and function.
Medicine: It is being investigated for its potential use in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis.
Industry: Tirabrutinib is produced and marketed by pharmaceutical companies for its therapeutic potential.
Wirkmechanismus
Tirabrutinib is compared with other BTK inhibitors, such as Ibrutinib and Acalabrutinib. While all three compounds inhibit BTK, Tirabrutinib is noted for its high selectivity and oral bioavailability. Unlike Ibrutinib, which can inhibit other kinases, Tirabrutinib shows minimal off-target effects. Acalabrutinib, another selective BTK inhibitor, has a similar mechanism but differs in its chemical structure and pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Ibrutinib
Acalabrutinib
Zanubrutinib
Biologische Aktivität
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one, also known by its CAS number 1351636-18-4, is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's unique structure, featuring a pyrrolidine moiety and a phenoxyphenyl group, suggests various mechanisms of action that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C25H22N6O3, with a molecular weight of approximately 454.49 g/mol. Its structural features include:
- Amino Group : Contributing to its basicity and potential interactions with biological targets.
- Pyrrolidine Ring : Implicating in conformational flexibility and receptor binding.
- Phenoxyphenyl Moiety : Enhancing lipophilicity and possibly improving membrane permeability.
Property | Value |
---|---|
Molecular Formula | C25H22N6O3 |
Molecular Weight | 454.49 g/mol |
CAS Number | 1351636-18-4 |
Research indicates that compounds similar to this compound may exhibit activity against various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways, particularly those associated with cancer.
- Modulation of Apoptosis : It is hypothesized that this compound can induce apoptosis in malignant cells by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.
- Anti-inflammatory Effects : Given the presence of the amino group, it might also exhibit anti-inflammatory properties which can be beneficial in cancer therapy.
Study on Anticancer Activity
A recent study investigated the anticancer potential of several purine derivatives, including this compound. The results indicated:
- Cell Viability Assay : The compound demonstrated significant cytotoxicity against SW480 and HCT116 colorectal cancer cell lines with IC50 values of approximately 2 µM and 0.12 µM, respectively.
Table 2: Cytotoxicity Results
Cell Line | IC50 (µM) |
---|---|
SW480 | 2.0 |
HCT116 | 0.12 |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively published; however, similar compounds show promising bioavailability and metabolic stability when administered orally. The presence of a pyrrolidine ring may enhance its absorption properties.
Eigenschaften
IUPAC Name |
6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenoxyphenyl)purin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLPXCPMNSRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.